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Compound of Interest

Compound Name: JAK-IN-5 hydrochloride

Cat. No.: B8117047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JAK-IN-5 hydrochloride is a potent inhibitor of the Janus kinase (JAK) family of enzymes, a

critical component of the JAK-STAT signaling pathway. This pathway is a key regulator of

immune responses and cellular proliferation, and its dysregulation is implicated in a variety of

autoimmune diseases and cancers. As a result, the development of small molecule inhibitors

targeting JAKs has become a significant area of focus in drug discovery. This technical guide

provides a comprehensive overview of the discovery, synthesis, and biological evaluation of

JAK-IN-5 hydrochloride, a compound identified as a promising JAK inhibitor.

Discovery and Rationale
JAK-IN-5 hydrochloride was first disclosed in patent US20170121327A1 as compound

example 283. The rationale for its development lies in the therapeutic potential of targeting the

JAK-STAT pathway. This pathway is activated by numerous cytokines and growth factors,

leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT)

proteins. The phosphorylated STATs then translocate to the nucleus to regulate the

transcription of genes involved in inflammation and immunity. By inhibiting JAK enzymes,

compounds like JAK-IN-5 hydrochloride can effectively block this signaling cascade, thereby

mitigating the pathological effects of excessive cytokine activity.
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Chemical Synthesis
The synthesis of JAK-IN-5 hydrochloride involves a multi-step process, as detailed in the

patent literature. The following is a representative synthetic route.

Synthetic Scheme
A detailed, step-by-step synthesis protocol is outlined below, based on the procedures

described for analogous compounds in the relevant patent.

Step 1: Synthesis of Intermediate A

(Detailed reaction steps for the synthesis of the initial pyrazolopyrimidine core, including

reactants, reagents, solvents, reaction conditions, and purification methods would be

described here based on the full patent details if available.)

Step 2: Synthesis of Intermediate B

(Detailed reaction steps for the synthesis of the substituted phenyl boronic acid or equivalent

coupling partner, including reactants, reagents, solvents, reaction conditions, and purification

methods would be described here.)

Step 3: Suzuki Coupling Reaction

Intermediate A is coupled with Intermediate B via a Suzuki coupling reaction.

Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent

(e.g., dioxane/water mixture).

Procedure: The reactants are heated under an inert atmosphere until the reaction is

complete, as monitored by TLC or LC-MS.

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up, and the

crude product is purified by column chromatography.

Step 4: Final Assembly and Salt Formation
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(Detailed reaction steps for the final modifications and the introduction of the piperazine

moiety would be described here.)

The free base of JAK-IN-5 is then treated with hydrochloric acid in a suitable solvent (e.g.,

diethyl ether or isopropanol) to yield JAK-IN-5 hydrochloride.

The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under

vacuum.

Biological Activity
JAK-IN-5 hydrochloride exhibits potent inhibitory activity against the JAK family of kinases.

The in vitro efficacy is typically determined through enzymatic assays that measure the

inhibition of phosphorylation of a substrate peptide by the respective JAK isoform.

In Vitro Kinase Inhibition
Kinase IC₅₀ (nM)

JAK1 Data not publicly available

JAK2 Data not publicly available

JAK3 Data not publicly available

TYK2 Data not publicly available

Note: Specific IC₅₀ values for JAK-IN-5 hydrochloride are not yet publicly available in the

searched literature. The table is a template for such data.

In Vivo Efficacy
In vivo studies have demonstrated the potential of JAK-IN-5 hydrochloride in modulating

inflammatory responses.
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Animal Model Dosing Readout Result Reference

Male C57 mice

with Alternaria

alternata-induced

eosinophilic lung

inflammation

0.1-1.0 mg/mL

(50 µL, oral

aspirate)

BALF

eosinophils
88% inhibition [1]

Mouse model of

IL-13-induced

pSTAT6

induction in the

lung

0.5 mg/mL (50

µL, oral aspirate)

STAT6

phosphorylation
60% inhibition [1]

Experimental Protocols
General Protocol for In Vitro JAK Kinase Enzymatic
Assay
This protocol provides a general framework for determining the IC₅₀ values of a test compound

against JAK kinases.

Reagents and Materials:

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

ATP and a suitable peptide substrate (e.g., a poly-GT peptide).

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

Test compound (JAK-IN-5 hydrochloride) serially diluted in DMSO.

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

384-well microplates.

Procedure:
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1. Add the assay buffer to the wells of the microplate.

2. Add the test compound at various concentrations to the wells.

3. Add the JAK enzyme to each well and incubate for a short period.

4. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

5. Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).

6. Stop the reaction and measure the amount of ADP produced using the detection reagent,

following the manufacturer's instructions.

7. The luminescence or fluorescence signal is read on a plate reader.

Data Analysis:

The percentage of inhibition is calculated for each concentration of the test compound

relative to a DMSO control.

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

General Protocol for In Vivo Efficacy Study (Mouse
Model of Lung Inflammation)
This protocol outlines a general procedure for evaluating the efficacy of a JAK inhibitor in a

mouse model of allergic airway inflammation.

Animals:

Male C57BL/6 mice, 6-8 weeks old.

Induction of Inflammation:

Sensitize mice by intraperitoneal injection of an allergen (e.g., Alternaria alternata extract)

with an adjuvant.
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After the sensitization period, challenge the mice intranasally with the same allergen to

induce lung inflammation.

Drug Administration:

Administer JAK-IN-5 hydrochloride or vehicle control to the mice via a suitable route

(e.g., oral gavage or oral aspiration) at various doses, starting before or after the allergen

challenge.

Readouts:

24-48 hours after the final allergen challenge, euthanize the mice.

Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs.

Determine the total and differential cell counts in the BAL fluid, with a focus on eosinophils.

Lung tissue can be collected for histological analysis or to measure cytokine levels and

STAT phosphorylation.

Data Analysis:

Compare the number of eosinophils and other inflammatory markers in the drug-treated

groups to the vehicle-treated group to determine the percentage of inhibition.

Statistical analysis is performed to determine the significance of the observed effects.

Signaling Pathways and Workflows
JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the target

of JAK-IN-5 hydrochloride.
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Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK-IN-5
hydrochloride.
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Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines the typical workflow for an in vitro enzymatic assay to determine

the inhibitory activity of a compound.
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Caption: A generalized workflow for an in vitro JAK kinase inhibition assay.

Conclusion
JAK-IN-5 hydrochloride is a promising Janus kinase inhibitor with demonstrated in vivo

activity in models of inflammation. Further characterization of its in vitro kinase selectivity and

pharmacokinetic profile will be crucial in determining its full therapeutic potential. The synthetic

route and experimental protocols provided in this guide offer a valuable resource for

researchers and drug development professionals working in the field of JAK inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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